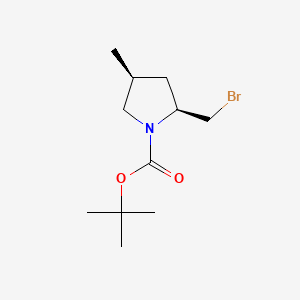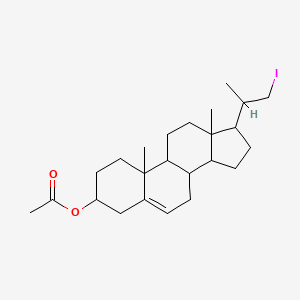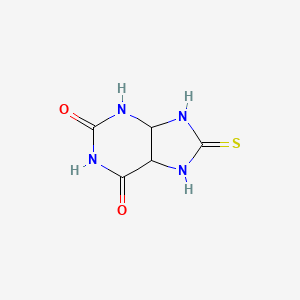
tert-butyl (2S,4S)-2-(bromomethyl)-4-methyl-pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-2-(bromométhyl)-4-méthyl-pyrrolidine-1-carboxylate de tert-butyle est un composé chimique qui présente un cycle pyrrolidine substitué par un groupe bromométhyl et un ester tert-butyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2S,4S)-2-(bromométhyl)-4-méthyl-pyrrolidine-1-carboxylate de tert-butyle implique généralement les étapes suivantes :
Formation du cycle pyrrolidine : Le cycle pyrrolidine peut être synthétisé par une réaction de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe bromométhyl : Le groupe bromométhyl est introduit par une réaction de bromation, souvent en utilisant des réactifs tels que le N-bromosuccinimide (NBS) dans des conditions spécifiques.
Estérification : L’ester tert-butyle est formé par une réaction d’estérification, généralement en utilisant de l’alcool tert-butylique et un catalyseur acide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés en flux continu pour améliorer l’efficacité et le rendement. Il a été démontré que les systèmes de micro-réacteurs en flux sont efficaces pour la synthèse d’esters tert-butyliques, offrant une approche plus durable et évolutive par rapport aux procédés discontinus traditionnels .
Analyse Des Réactions Chimiques
Types de réactions
(2S,4S)-2-(bromométhyl)-4-méthyl-pyrrolidine-1-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe bromométhyl peut participer à des réactions de substitution nucléophile, où l’atome de brome est remplacé par d’autres nucléophiles.
Oxydation et réduction : Le composé peut subir des réactions d’oxydation et de réduction, selon les réactifs et les conditions utilisés.
Réactifs et conditions courants
Substitution nucléophile : Les réactifs courants comprennent l’azoture de sodium (NaN₃), le cyanure de potassium (KCN) et d’autres nucléophiles. Les réactions sont généralement réalisées dans des solvants aprotiques polaires tels que le diméthylsulfoxyde (DMSO).
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) peuvent être utilisés pour les réactions d’oxydation.
Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile par l’azoture de sodium donnerait un dérivé azoture, tandis que l’oxydation par le permanganate de potassium pourrait entraîner la formation d’un acide carboxylique.
Applications de recherche scientifique
(2S,4S)-2-(bromométhyl)-4-méthyl-pyrrolidine-1-carboxylate de tert-butyle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules plus complexes, en particulier dans le développement de produits pharmaceutiques et agrochimiques.
Biologie : Le composé peut être utilisé dans l’étude des mécanismes enzymatiques et comme sonde pour des tests biologiques.
Industrie : Le composé peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
Tert-butyl (2S,4S)-2-(bromomethyl)-4-methyl-pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du (2S,4S)-2-(bromométhyl)-4-méthyl-pyrrolidine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe bromométhyl peut agir comme un électrophile, réagissant avec des sites nucléophiles sur les enzymes ou d’autres biomolécules. Cette interaction peut conduire à l’inhibition ou à la modification de l’activité enzymatique, affectant diverses voies biochimiques.
Comparaison Avec Des Composés Similaires
Composés similaires
(2S,4S)-2-(chlorométhyl)-4-méthyl-pyrrolidine-1-carboxylate de tert-butyle : Structure similaire, mais avec un groupe chlorométhyl au lieu d’un groupe bromométhyl.
(2S,4S)-2-(hydroxyméthyl)-4-méthyl-pyrrolidine-1-carboxylate de tert-butyle : Structure similaire, mais avec un groupe hydroxyméthyl au lieu d’un groupe bromométhyl.
Unicité
(2S,4S)-2-(bromométhyl)-4-méthyl-pyrrolidine-1-carboxylate de tert-butyle est unique en raison de la présence du groupe bromométhyl, qui lui confère une réactivité et des propriétés chimiques distinctes. Cela le rend particulièrement utile en chimie synthétique pour introduire des atomes de brome dans les molécules cibles, facilitant une fonctionnalisation ultérieure.
Propriétés
Formule moléculaire |
C11H20BrNO2 |
|---|---|
Poids moléculaire |
278.19 g/mol |
Nom IUPAC |
tert-butyl (2S,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
Clé InChI |
WUARHZWSFMJLHR-IUCAKERBSA-N |
SMILES isomérique |
C[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CBr |
SMILES canonique |
CC1CC(N(C1)C(=O)OC(C)(C)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B12288366.png)
![6-[5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288370.png)
![7,10,13,17-Tetramethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12288390.png)
![N-[[(3R)-1-(Aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-L-phenylalanine methyl ester trifluoroacetate](/img/structure/B12288396.png)
![(4,4-dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl) 2,2-dimethylpropanoate](/img/structure/B12288399.png)
![(15S,19S)-3,4,5,6-Tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid](/img/structure/B12288410.png)

![2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B12288420.png)
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B12288423.png)
![2-[(4-Aminophenyl)thio]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12288427.png)
![9H-fluoren-9-ylmethyl N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B12288428.png)
![Sodium;3,4,5-trihydroxy-6-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate](/img/structure/B12288437.png)


